Cas no 2680876-22-4 (benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate)

Benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate is a specialized heterocyclic compound featuring a carbamate group linked to a 4-iodo-1,2-thiazole scaffold. This structure confers reactivity at both the iodine and carbamate sites, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and further functionalization. The iodine substituent enhances its utility in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the benzyl-protected carbamate offers selective deprotection options. Its well-defined reactivity profile and stability under standard conditions make it valuable for pharmaceutical and agrochemical research, where precise molecular modifications are required. The compound is typically handled under inert conditions to preserve its integrity.
benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate structure
2680876-22-4 structure
Product Name:benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate
CAS No:2680876-22-4
MF:C11H9IN2O2S
MW:360.170833349228
CID:5625259
PubChem ID:165924389
Update Time:2025-10-30

benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680876-22-4
    • benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate
    • EN300-28299688
    • Inchi: 1S/C11H9IN2O2S/c12-9-7-17-14-10(9)13-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
    • InChI Key: MTUVTCMVMLGVOM-UHFFFAOYSA-N
    • SMILES: IC1=CSN=C1NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 359.94295g/mol
  • Monoisotopic Mass: 359.94295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 79.5Ų

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Additional information on benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate

Benzyl N-(4-Iodo-1,2-thiazol-3-yl)carbamate: A Comprehensive Overview

Benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate, with the CAS number 2680876-22-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. The molecule consists of a benzyl group attached to a carbamate moiety, which is further linked to a 1,2-thiazole ring substituted with an iodine atom at the 4-position. This combination of functional groups makes it a versatile building block for various chemical transformations.

The synthesis of benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. Such advancements highlight the compound's importance in modern chemical research.

In terms of applications, benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate has shown promise as an intermediate in the synthesis of bioactive molecules. Its thiazole ring is known for its ability to form hydrogen bonds and participate in π–π interactions, making it a valuable component in drug design. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer activities, opening new avenues for therapeutic development.

The structural versatility of benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate also extends to its use in materials science. The compound's ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Researchers have reported the formation of novel metalloorganic frameworks (MOFs) using this compound as a building block, which could have applications in gas storage and catalysis.

From an analytical standpoint, the characterization of benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate has been enhanced by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and stability under various conditions. Recent studies have also employed computational chemistry tools to predict the compound's reactivity and interaction with biological systems.

In conclusion, benzyl N-(4-iodo-1,2-thiazol-3-yl)carbamate stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and reactivity continue to drive innovative research, making it a cornerstone for future discoveries in these fields.

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